molecular formula C21H18N4O2 B11423998 4-Ethoxy-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

4-Ethoxy-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide

Cat. No.: B11423998
M. Wt: 358.4 g/mol
InChI Key: SWFSYAFENYRQFU-UHFFFAOYSA-N
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Description

4-Ethoxy-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is a synthetic organic compound that features a complex structure combining an ethoxy group, an imidazo[1,2-A]pyrimidine moiety, and a benzamide core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid under strong oxidizing conditions.

    Reduction: The imidazo[1,2-A]pyrimidine ring can be reduced to form a dihydro derivative using hydrogenation.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of 4-ethoxybenzoic acid.

    Reduction: Formation of dihydroimidazo[1,2-A]pyrimidine derivatives.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Ethoxy-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-A]pyrimidine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxy-N-(4-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-Ethoxy-N-(4-{imidazo[1,2-A]triazol-2-YL}phenyl)benzamide: Contains a triazole ring instead of a pyrimidine ring.

Uniqueness

4-Ethoxy-N-(4-{imidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. Its imidazo[1,2-A]pyrimidine core is particularly notable for its potential interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

4-ethoxy-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide

InChI

InChI=1S/C21H18N4O2/c1-2-27-18-10-6-16(7-11-18)20(26)23-17-8-4-15(5-9-17)19-14-25-13-3-12-22-21(25)24-19/h3-14H,2H2,1H3,(H,23,26)

InChI Key

SWFSYAFENYRQFU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3

Origin of Product

United States

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